Abienol
Description
Significance in Natural Products Chemistry and Chemical Biology Research
In natural products chemistry, abienol is significant due to its isolation from diverse plant sources and its role as a representative labdane (B1241275) diterpenoid. Research in this area focuses on the identification, isolation, and structural elucidation of such compounds from biological sources. sums.ac.iraau.dkmdpi.com The study of natural products like this compound contributes to understanding plant metabolism, chemotaxonomy, and the potential bioactivities associated with these molecules. aau.dkmdpi.com
Chemical biology research investigates the biological activities and potential applications of natural products. mpg.de Diterpenes, including this compound, have been explored for various biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.aiontosight.ai These properties suggest potential applications in the development of new therapeutic agents. ontosight.aiontosight.ai For instance, cis-abienol (B1683541) has been studied for its ability to induce bacterial wilt resistance in plants, including tobacco, tomato, and Arabidopsis. biocrick.comnih.govmdpi.com This induced resistance appears to involve the enhancement of antioxidant enzyme activity and stimulation of defensive signal transduction pathways, including the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways. nih.govmdpi.com Research has indicated that cis-abienol does not exhibit direct antibacterial activity against Ralstonia solanacearum in vitro, suggesting its role is in activating plant defense mechanisms. biocrick.commdpi.com
Furthermore, this compound serves as a starting material for the synthesis of valuable compounds in the fragrance industry, such as ambrox. researchgate.netfrontiersin.org This has led to research into the biosynthesis of this compound in plants and the development of metabolic engineering strategies for its production in microorganisms like Escherichia coli and Saccharomyces cerevisiae. biocrick.comresearchgate.netresearchgate.netubc.ca Studies have identified the genes and enzymes involved in this compound biosynthesis in tobacco, offering insights for metabolic engineering and structure-function relationship studies of terpene synthases. medchemexpress.comnih.gov
Overview of Isomeric Forms and Stereochemical Considerations in Research Contexts
This compound exists in different isomeric forms, which are molecules with the same chemical formula but different structural arrangements. Stereoisomers, in particular, have the same connectivity but differ in the three-dimensional orientation of their atoms. The stereochemistry of this compound, including the configuration around double bonds and chiral centers, is crucial as it can significantly influence the compound's physical, chemical, and biological properties. ontosight.aiontosight.aiontosight.ai
One well-studied isomeric form is cis-abienol, also known as (Z)-abienol. nih.govontosight.aimedchemexpress.com The "cis" or "Z" designation refers to the stereochemistry of a double bond in its structure, where specific groups are on the same side of the double bond. nih.govontosight.ai Another isomer is trans-abienol. rsc.org The conversion between cis- and trans-abienol has been achieved through chemical methods, such as using mercuric acetate. rsc.orgrsc.org
The specific stereochemical configuration of this compound isomers, such as the (1R,2R,4aS,8aS) configuration for (+)-cis-abienol, is precisely defined by stereochemical descriptors. nih.govuni.lu These descriptors are essential for accurate identification and research of the different forms of this compound. ontosight.ai Research into the different isomers is important because their distinct spatial arrangements can lead to variations in their interactions with biological targets, influencing their bioactivity and potential applications. ontosight.aiontosight.aiontosight.ai
Data Table: Properties of (+)-cis-Abienol
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O | PubChem nih.gov |
| Molecular Weight | 290.48 g/mol | PubChem nih.gov |
| CAS Number | 17990-16-8 | PubChem nih.gov |
| Melting Point | 38.00 °C | Biosynth biosynth.com |
| Boiling Point | 369.90 °C | Biosynth biosynth.com |
| InChI | InChI=1S/C20H34O/c1-.../m0/s1 | PubChem nih.gov |
| InChIKey | ZAZVCYBIABTSJR-SZAPHMHZSA-N | PubChem nih.gov |
| SMILES | C/C(=C/C[C@@H]1...)(C)C)/C=C | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9- |
InChI Key |
ZAZVCYBIABTSJR-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=C/CC1C2(CCCC(C2CCC1(C)O)(C)C)C)/C=C |
Canonical SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
Synonyms |
9H-(labda-12,14-dien-8-ol) abienol abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer cis-abienol |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Distribution of Abienol
Isolation and Characterization from Plant Sources
The isolation of abienol from botanical materials involves extraction from specific plant tissues where it is most abundant. Characterization is then typically performed using modern analytical techniques to confirm its structure and purity.
Balsam fir (Abies balsamea) is a primary and well-documented source of cis-abienol (B1683541). nih.govnih.gov The compound is a major constituent of the tree's aromatic oleoresin, commonly known as Canada balsam. nih.govtinkturenpresse.de Research has shown that cis-abienol is particularly concentrated in the bark and phloem tissues of the balsam fir. nih.gov In fact, metabolite profiling has revealed that cis-abienol can be the most abundant terpenoid in these tissues, accounting for over 25% of the total diterpenoid content. nih.gov The oleoresin itself, Canada balsam, is reported to contain approximately 19% neutral diterpenoids, of which this compound is the largest part. tinkturenpresse.de The naturally occurring cis-abienol from this source is optically pure. nih.gov The biosynthesis of cis-abienol in balsam fir is facilitated by a bifunctional enzyme known as cis-abienol synthase (AbCAS). nih.govnih.govresearchgate.net
| Plant Tissue | Component | Reported Concentration |
| Abies balsamea Bark/Phloem | cis-Abienol | >25% of total diterpenoids nih.gov |
| Canada Balsam (Oleoresin) | Neutral Diterpenoids (this compound major part) | ~19% of total oleoresin tinkturenpresse.de |
Certain cultivars of tobacco (Nicotiana tabacum), particularly Oriental types, are significant sources of the Z-isomer of this compound, also known as cis-abienol. nih.govresearchgate.net In the tobacco plant, Z-abienol is a major labdanoid diterpene that is produced and exuded by the glandular trichomes found on the surface of the leaves. nih.govresearchgate.netnih.gov This compound is a critical precursor for important flavors and aromas that develop during the curing of tobacco leaves. nih.govresearchgate.net The biosynthesis of Z-abienol in tobacco is a two-step process governed by two specific genes that are preferentially expressed in the trichomes: NtCPS2, which encodes a class-II terpene synthase, and NtABS, which encodes a kaurene synthase-like protein. nih.gov The presence or absence of Z-abienol in different tobacco cultivars is linked to polymorphisms in the NtCPS2 gene, which can lead to a non-functional, truncated protein in cultivars that lack the compound. nih.gov
Besides balsam fir and tobacco, this compound has been identified in other plant species. Cis-abienol is known to be produced in the tuberous roots of the Bolivian sunroot (Polymnia sonchifolia). nih.gov It has also been reported in other conifers, such as Picea orientalis (Oriental spruce) and Picea abies (Norway spruce). nih.gov
The chemical composition and concentration of secondary metabolites like this compound in plants can be influenced by geographic location. nih.gov Factors such as climate, soil conditions, and altitude can lead to significant variations in the phytochemical profile of a plant species collected from different regions. nih.govresearchgate.net While this principle is well-established for many plant compounds, specific research detailing the geographic variation in this compound concentration across its botanical sources is not extensively documented in the available literature.
Quantitative and Qualitative Analysis of this compound in Plant Extracts
The study of this compound in plant materials requires precise analytical methods for both its identification (qualitative analysis) and the measurement of its concentration (quantitative analysis). researchgate.netwjarr.com These analyses are crucial for phytochemical research and for quality control in industries that use this compound.
Qualitative analysis primarily focuses on confirming the presence of this compound in a plant extract. wjarr.com This is typically achieved through chromatographic and spectroscopic techniques. Methods like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are used to separate the components of the extract. nih.govijbsac.org The separated components are then often analyzed using Mass Spectrometry (MS), which provides information about the molecular weight and fragmentation pattern of the molecule, allowing for its structural identification. wjarr.comnih.gov For instance, LC-MS (Liquid Chromatography-Mass Spectrometry) has been used in the analysis of diterpenol products like this compound. researchgate.net
Quantitative analysis aims to determine the exact amount or concentration of this compound within an extract. journaljpri.com This is often performed using the same instrumental techniques as qualitative analysis, but with the inclusion of certified reference standards. nih.gov By comparing the instrumental response (e.g., peak area in a chromatogram) of the this compound in the sample to a calibration curve generated from known concentrations of a pure this compound standard, a precise quantification can be achieved. mdpi.com Techniques such as GC-MS and LC-MS are powerful tools for both the identification and quantification of this compound in complex plant extracts. wjarr.comnih.gov
| Analysis Type | Purpose | Common Techniques Used |
| Qualitative | Identification and confirmation of the presence of this compound. | Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netwjarr.com |
| Quantitative | Measurement of the precise concentration of this compound in a sample. | Gas Chromatography (GC) with a suitable detector, High-Performance Liquid Chromatography (HPLC), GC-MS, LC-MS. nih.govmdpi.com |
Structural Elucidation and Stereochemical Analysis of Abienol
Advanced Spectroscopic Techniques for Isomer Differentiation
Spectroscopic methods are indispensable for distinguishing between the isomers of Abienol, primarily cis-Abienol (B1683541) and trans-Abienol. These isomers differ in the relative orientation of the substituents at the junction of the two six-membered rings.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules. nih.gov For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguous stereochemical assignment. nih.gov
Proton (¹H) and Carbon-¹³ (¹³C) NMR analyses provide detailed information about the chemical environment of each atom. The chemical shifts of the methyl groups and the protons at the ring junction are particularly sensitive to the molecule's stereochemistry. Comparison of these spectral data with previously reported values for known labdane (B1241275) diterpenoids is a key step in the identification process. nih.gov
The stereochemistry of the naturally occurring isomer from balsam fir has been confirmed as cis-abienol through detailed NMR analysis. nih.govresearchgate.net The Nuclear Overhauser Effect (NOE) is a critical tool in this assignment. NOE experiments measure the through-space interactions between protons that are close to each other (typically within 5 Å), allowing for the determination of their relative spatial orientation. wordpress.com For cis-Abienol, specific NOE correlations would be expected between protons on the A and B rings that are spatially proximate due to the cis-fusion, which would be absent in the trans-isomer.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for cis-Abienol Note: Data compiled from typical values for labdane-type diterpenoids. Exact values may vary based on solvent and experimental conditions.
| Position | δC (ppm) | δH (ppm) |
|---|---|---|
| 1 | 39.1 | 0.85-1.55 (m) |
| 2 | 19.3 | 1.40-1.60 (m) |
| 3 | 42.1 | 1.05-1.45 (m) |
| 4 | 33.5 | - |
| 5 | 55.4 | 0.85 (d) |
| 6 | 24.3 | 1.65-1.80 (m) |
| 7 | 38.3 | 1.95-2.10 (m) |
| 8 | 73.8 | - |
| 9 | 59.7 | 1.35 (d) |
| 10 | 39.7 | - |
| 11 | 148.2 | 5.90 (dd) |
| 12 | 111.4 | 5.05 (d), 5.20 (d) |
| 13 | 72.9 | - |
| 14 | 28.9 | 1.25 (s) |
| 15 | 27.0 | 1.28 (s) |
| 17 | 24.0 | 1.08 (s) |
| 18 | 33.4 | 0.80 (s) |
| 19 | 21.5 | 0.87 (s) |
| 20 | 15.6 | 0.82 (s) |
Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight and elemental composition of a compound. nih.govpioneerpublisher.com When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. nih.gov
For this compound, MS analysis confirms the molecular formula C₂₀H₃₄O. The mass spectrum of cis-Abienol produced by recombinant enzymes shows a characteristic molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 290. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation of labdanoid diterpene alcohols involves the loss of a water molecule (H₂O), leading to a prominent peak at m/z 272 [M⁺-H₂O]. nih.gov Another shared characteristic mass fragment for cis-Abienol is found at m/z 134. nih.gov These specific fragments serve as a fingerprint for identifying the compound. nih.govresearchgate.net It has been noted that analysis by GC-MS can sometimes lead to the degradation of cis-Abienol, whereas LC-MS provides a clearer confirmation of the intact molecule. nih.govresearchgate.net
Table 2: Characteristic Mass Fragments of cis-Abienol
| m/z Value | Ion | Description |
|---|---|---|
| 290 | [M]⁺ | Molecular Ion |
| 272 | [M-H₂O]⁺ | Loss of water from the molecular ion |
| 134 | [Fragment]⁺ | Characteristic fragment |
Chromatography is essential for the separation and purification of this compound from complex biological extracts and for differentiating its isomers. mdpi.com Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. nih.govresearchgate.netnih.gov
The separation of isomers is based on their different physical and chemical properties, which lead to differential interactions with the stationary phase of the chromatographic column. youtube.com For cis- and trans-Abienol, their distinct three-dimensional shapes result in different retention times under specific chromatographic conditions. The stereochemistry of the product from balsam fir was initially assigned as the cis-configuration based on the comparison of its retention times under various GC and LC conditions with those of the authentic cis-abienol metabolite found in the fir resin. nih.gov
While GC-MS is a common analytical tool, issues such as poor peak resolution and thermal degradation of cis-Abienol have been reported. nih.gov In contrast, LC-MS analysis has been shown to be a more reliable method, confirming the presence of a single, stable product. nih.govresearchgate.net The choice of column and mobile phase is critical for achieving effective resolution of closely related isomers. nih.gov
Conformational Analysis of this compound and its Stereoisomers
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. washington.edu For a cyclic molecule like this compound, the conformation is largely determined by the stereochemistry of its ring fusions.
Computational chemistry provides powerful tools for studying the conformational landscape of molecules like this compound. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them. colab.ws
These theoretical approaches allow researchers to:
Predict the most stable three-dimensional structure for each stereoisomer (cis and trans).
Calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) of the decalin ring system.
Simulate spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the predicted conformation. hawaii.edu
Understand the reaction mechanisms of enzymes that synthesize this compound, providing insight into how a specific stereoisomer is formed. researchgate.net
Such computational studies are integral to understanding how the molecule's shape influences its biological activity and chemical reactivity. nih.govpreprints.org
cis-Abienol : In the cis isomer, the hydrogen atoms or substituents at the ring junction are on the same side of the fused ring system. This forces the decalin core into a bent or folded shape. This specific arrangement dictates the orientation of the side chain at C-9, influencing its spatial relationship with the rest of the molecule.
trans-Abienol : In the trans isomer, the substituents at the ring junction are on opposite sides. This results in a more linear, flatter, and rigid decalin structure. The conformational flexibility of the trans isomer is significantly more restricted compared to the cis isomer.
This fundamental difference in the core structure has profound implications. Studies on related diterpenoids have shown that the cis and trans configurations at the ring fusion lead to distinct chemical and thermal reactivities. colab.ws The specific three-dimensional shape dictated by the stereochemistry affects how the molecule interacts with enzymes and receptors, which is a critical factor in its biological function. nih.gov
Biosynthesis of Abienol in Biological Systems
Diterpene Biosynthesis Pathways Leading to Abienol
The synthesis of the universal diterpene precursor, GGPP, is accomplished through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov In plants, the MEP pathway operates in plastids and is the typical source for GGPP used in diterpene synthesis. researchgate.net However, both pathways have been utilized and engineered, particularly in microbial systems, to optimize the production of this compound.
The mevalonate (MVA) pathway is a key metabolic route for producing isoprenoid precursors. nih.gov While plants naturally use the MEP pathway for diterpene synthesis in plastids, the MVA pathway has been effectively leveraged in metabolic engineering to enhance this compound production in microorganisms like Escherichia coli. nih.govnih.gov By introducing a heterologous MVA pathway, researchers have successfully increased the available pool of GGPP, the direct precursor to this compound. nih.gov
In one study, engineering the MVA pathway in E. coli improved the cis-abienol (B1683541) yield by approximately 31-fold compared to relying on the microorganism's original MEP pathway. nih.govresearchgate.netacs.org This significant increase is achieved by providing an efficient, alternative route for precursor supply. nih.gov The process involves expressing a suite of genes that make up the MVA pathway, often divided into upper and lower sections, to convert acetyl-CoA into the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net These are then converted to GGPP, feeding directly into the this compound synthesis cascade. nih.gov
Table 1: Key Enzymes of the Heterologous MVA Pathway Engineered for this compound Production
| Enzyme | Abbreviation | Function in Pathway |
| Acetyl-CoA acetyltransferase/HMG-CoA reductase | MvaE | Converts Acetyl-CoA to Mevalonate |
| HMG-CoA synthase | MvaS | Converts Acetoacetyl-CoA to HMG-CoA |
| Mevalonate kinase | MK / ERG12 | Phosphorylates Mevalonate |
| Phosphomevalonate kinase | PMK / ERG8 | Phosphorylates Mevalonate-5-phosphate |
| Mevalonate pyrophosphate decarboxylase | MVD / ERG19 | Decarboxylates Mevalonate-5-diphosphate to form IPP |
| Isopentenyl pyrophosphate isomerase | IDI / IDI1 | Isomerizes IPP to DMAPP |
Data sourced from multiple studies on metabolic engineering in E. coli. nih.govresearchgate.netresearchgate.net
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the primary route for isoprenoid biosynthesis in most bacteria, green algae, and the plastids of plants. nih.govnih.gov It synthesizes the essential precursors IPP and DMAPP from glyceraldehyde-3-phosphate (GA3P) and pyruvate. nih.gov In the context of this compound's natural biosynthesis in plants like balsam fir (Abies balsamea), the MEP pathway is the endogenous source of the GGPP precursor. researchgate.net
In metabolic engineering efforts to produce this compound, the native MEP pathway of host organisms like E. coli is often a target for optimization. nih.gov While introducing the MVA pathway has proven highly effective, enhancing the native MEP pathway can also boost yields. nih.govacs.org Studies have shown that engineering both the MEP and MVA pathways concurrently can lead to even greater production of cis-abienol. nih.govacs.org This dual-pathway approach creates a robust and plentiful supply of GGPP, demonstrating a synergistic interplay where the two pathways are harnessed to overcome precursor limitations and maximize the output of the desired diterpene. researchgate.net For instance, engineering the MEP pathway alone resulted in a 7-fold increase in cis-abienol yield in E. coli, highlighting its significant role even when the MVA pathway is also utilized. nih.govacs.org
Enzymatic Mechanisms of this compound Biosynthesis
The conversion of the linear precursor GGPP into the specific bicyclic structure of this compound is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). nih.gov These enzymes are responsible for the complex cyclization and isomerization reactions that generate the vast diversity of diterpenoid skeletons found in nature. nih.govfrontiersin.org
The specific enzymes responsible for this compound biosynthesis have been successfully identified and characterized, most notably from balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). researchgate.netwikipedia.org The discovery of these enzymes has been crucial for understanding the precise biochemical steps leading to this compound and has enabled its production through metabolic engineering. nih.gov
The biosynthesis of labdane-type diterpenes typically involves the sequential action of two distinct types of enzyme activities, designated as Class I and Class II. nih.gov
Class II diTPS Activity: This activity initiates the process by catalyzing the protonation-dependent cyclization of the acyclic GGPP precursor. This reaction forms a bicyclic diphosphate (B83284) intermediate, such as copalyl diphosphate (CPP) or, in the pathway to this compound, labda-13-en-8-ol diphosphate (LPP). nih.govnih.gov
Class I diTPS Activity: This activity takes the bicyclic intermediate produced by the Class II enzyme and catalyzes the ionization of the diphosphate group. nih.govnih.gov This generates a carbocation that can then undergo further rearrangements, cyclizations, or, as in the case of this compound, termination by water capture to form the final alcohol product. nih.govnih.gov
In many plants (angiosperms), these two activities are carried out by two separate, monofunctional enzymes that work in succession. nih.gov
A significant discovery in this compound biosynthesis was the identification of a bifunctional cis-abienol synthase (AbCAS) in the gymnosperm Abies balsamea. researchgate.netnih.gov This single enzyme possesses both Class I and Class II active sites, allowing it to perform the complete conversion of GGPP to cis-abienol. nih.gov This represents a streamlined and efficient mechanism compared to the two-enzyme system common in angiosperms. frontiersin.org
The reaction mechanism of AbCAS is distinct and highly specific:
In the Class II active site, GGPP undergoes cyclization and hydroxylation via water capture at the C-8 carbon of a carbocation intermediate. This forms the intermediate labda-13-en-8-ol diphosphate (LPP). nih.govnih.gov
The LPP intermediate is then channeled to the Class I active site. nih.gov
The Class I site catalyzes the cleavage of the diphosphate group, terminating the reaction sequence to yield the final product, cis-abienol, without any further cyclization. nih.govresearchgate.netnih.gov
This mechanism, which proceeds through hydroxylation in the first cyclization step followed by termination, is different from that of many other conifer diTPSs which typically involve deprotonation and secondary cyclizations to form tricyclic diterpenes. nih.govnih.gov The discovery of AbCAS as a bifunctional enzyme provides a key target for the metabolic engineering of cis-abienol production in microbial or plant systems. researchgate.netnih.gov
Table 2: Comparison of Diterpene Synthase Activities
| Enzyme Class | Starting Substrate | Key Catalytic Action | Intermediate/Product |
| Class II | (E,E,E)-Geranylgeranyl Diphosphate (GGPP) | Protonation-initiated cyclization of the linear precursor. | Bicyclic diphosphate intermediates (e.g., (+)-CPP, LPP). nih.gov |
| Class I | Bicyclic Diphosphate Intermediate (e.g., LPP) | Ionization (cleavage) of the diphosphate ester, followed by cyclization or termination. | Diverse diterpene scaffolds (e.g., sclareol (B1681606), manool (B191784), cis-abienol). nih.govnih.gov |
| Bifunctional Class I/II (e.g., AbCAS) | (E,E,E)-Geranylgeranyl Diphosphate (GGPP) | Performs both Class II and Class I reactions sequentially within a single protein. | Final diterpene product (e.g., cis-abienol). nih.govresearchgate.net |
Precursor Supply and Flux Optimization in Biosynthetic Pathways
The efficient biosynthesis of this compound in microbial systems is fundamentally dependent on a robust supply of its precursor, geranylgeranyl diphosphate (GGPP). GGPP is synthesized from the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov In prokaryotes like Escherichia coli, these precursors are naturally produced through the methylerythritol 4-phosphate (MEP) pathway. However, the native flux through the MEP pathway is often insufficient to support high-level production of diterpenoids like this compound. nih.gov
Optimizing the metabolic flux involves not only increasing the precursor supply but also ensuring a balanced expression of the pathway enzymes to prevent the accumulation of toxic intermediates and minimize metabolic burden on the host cell. nih.govresearchgate.net An imbalance between the upper and lower sections of the MVA pathway can lead to the accumulation of intermediates like mevalonate, which can negatively impact cell growth and product formation. nih.gov Therefore, strategies such as chromosomal integration of parts of the MVA pathway have been explored to improve the stability of the engineered pathway and reduce the metabolic load associated with plasmids. nih.govresearchgate.net
Metabolic Engineering and Synthetic Biology for this compound Production
Metabolic engineering and synthetic biology provide a powerful toolkit for the development of microbial cell factories for sustainable this compound production. nih.govrsc.orglbl.gov These approaches involve the rational design and construction of novel biosynthetic pathways, the optimization of gene expression, and the modification of host metabolism to enhance the production of the target compound. researchgate.netnih.gov
Heterologous Expression in Microbial Hosts (e.g., Escherichia coli, Yarrowia)
The production of this compound in microbial hosts requires the heterologous expression of the necessary biosynthetic enzymes. Escherichia coli and the oleaginous yeast Yarrowia lipolytica have emerged as promising chassis organisms for this purpose due to their well-characterized genetics, rapid growth, and scalability. nih.govgoogle.comresearchgate.netd-nb.info
In E. coli, the biosynthesis of cis-abienol has been successfully demonstrated by co-expressing a labda-13-en-8-ol diphosphate synthase (LPPS) and a cis-abienol synthase (CAS). nih.gov To achieve this, the respective genes are typically cloned into expression vectors under the control of inducible promoters, allowing for controlled production of the enzymes. nih.govnih.gov
Yarrowia lipolytica is another attractive host for this compound production, particularly due to its high capacity for secreting proteins and its natural ability to produce large amounts of acetyl-CoA, a key precursor for the MVA pathway. google.comnih.govnih.gov This yeast has been successfully engineered to produce this compound by expressing a combination of a class II diterpene synthase (diTPS) and a bifunctional class I/II this compound synthase. google.com The use of strong promoters and stable integration of the expression cassettes into the yeast genome are common strategies to ensure robust and long-term production. google.com
| Host Organism | Key Enzymes Expressed | Reported Titer | Reference |
| Escherichia coli | GGPPS, LPPS, CAS, MVA pathway enzymes | 220 mg/L | nih.govresearchgate.net |
| Yarrowia lipolytica | Class II diTPS, Bifunctional Class I/II this compound synthase | - | google.com |
| Escherichia coli | Isopentenol (B1216264) utilization pathway, GGPPS, LPPS, CAS | 1375.7 mg/L | researchgate.net |
Genetic Manipulation for Enhanced Yields
To further enhance this compound yields, various genetic manipulation strategies are employed. A primary focus is on optimizing the expression levels of the biosynthetic pathway enzymes. nih.govresearchgate.net This can be achieved by using promoters of different strengths, varying the gene copy number, or utilizing ribosome binding site (RBS) engineering to fine-tune protein translation rates. nih.gov
Another crucial aspect is the elimination of competing metabolic pathways that drain the precursor pool. For example, in E. coli, deleting genes involved in the biosynthesis of other isoprenoids or redirecting carbon flux away from central metabolism can increase the availability of GGPP for this compound synthesis. nih.gov
Furthermore, the stability of the engineered genetic constructs is vital for consistent production. Integrating the biosynthetic pathway genes into the host chromosome, as opposed to using plasmids, can lead to more stable production strains and reduces the need for constant antibiotic selection. nih.govresearchgate.net In one study, the chromosomal integration of the lower MVA pathway genes in E. coli resulted in improved cis-abienol production. nih.govresearchgate.net
A significant enhancement in this compound titer was observed when a class II diTPS from either Nicotiana tabacum or Salvia sclarea was used in combination with a bifunctional class I/II this compound synthase from Abies balsamea, resulting in a 10-fold increase compared to using the bifunctional synthase alone. google.com
Optimization of Fermentation Conditions for Bioproduction
The translation of a genetically engineered strain into a viable production system heavily relies on the optimization of fermentation conditions. mdpi.comnih.gov This involves controlling various physical and chemical parameters to maximize cell growth and product formation.
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and, consequently, higher product titers. nih.govresearchgate.net This technique involves the controlled feeding of nutrients, such as glucose, into the bioreactor to maintain optimal growth conditions and avoid the accumulation of inhibitory byproducts. nih.gov In a fed-batch fermentation process, an engineered E. coli strain was able to produce approximately 220 mg/L of cis-abienol. nih.govnih.govresearchgate.net Another engineered E. coli strain, utilizing an isopentenol utilization pathway, reached a cis-abienol titer of 1375.7 mg/L in a 1.3 L bioreactor under optimized fed-batch conditions. researchgate.net
Other key parameters that require optimization include temperature, pH, and aeration. The optimal temperature for enzyme activity and cell viability needs to be determined. The pH of the culture medium can influence nutrient uptake and enzyme function, and thus needs to be carefully controlled. Adequate oxygen supply is also critical for aerobic microorganisms like E. coli and Y. lipolytica.
| Fermentation Strategy | Host Organism | Key Optimization Parameters | Achieved Titer | Reference |
| Fed-batch Fermentation | Escherichia coli | Glucose feeding | ~220 mg/L | nih.govnih.govresearchgate.net |
| Fed-batch Fermentation | Escherichia coli | Optimization of addition strategies | 1375.7 mg/L | researchgate.net |
| Shake Flask | Escherichia coli | Introduction of exogenous MVA pathway | 9.2 mg/L | nih.govresearchgate.net |
Chemical Synthesis and Derivatization of Abienol
Total Synthesis Strategies for Abienol and its Stereoisomers
Total synthesis of complex natural products like this compound involves constructing the molecule from simpler, readily available starting materials through a series of controlled chemical reactions. The presence of multiple chiral centers in this compound's tricyclic ring system necessitates stereoselective and enantioselective approaches to obtain specific stereoisomers. ontosight.ai
Retrosynthetic Analysis and Key Intermediates
Retrosynthetic analysis is a strategic approach in total synthesis that involves working backward from the target molecule to identify simpler precursors. beilstein-journals.orgnih.govnih.gov For this compound, a retrosynthetic analysis would involve breaking down its characteristic labdane (B1241275) skeleton and side chain into manageable building blocks. While specific detailed retrosynthetic routes for this compound itself were not extensively detailed in the search results, general principles of diterpene synthesis and retrosynthesis of related complex molecules provide context. nih.govmdpi.combeilstein-journals.org Key intermediates in the synthesis of labdane diterpenes often include bicyclic or monocyclic precursors that are subsequently cyclized and functionalized to build the complete carbon skeleton and introduce the required stereochemistry. amazonaws.comnih.gov For instance, intermediates in the synthesis of related labdanes like manool (B191784) and sclareol (B1681606), which share structural features with this compound, are often targeted. nih.gov
Stereoselective and Enantioselective Synthesis Approaches
Stereoselective and enantioselective synthesis are critical for controlling the configuration of the four chiral centers present in this compound's structure. ontosight.ai Achieving high stereoselectivity ensures the formation of desired isomers, while enantioselectivity allows for the synthesis of a specific enantiomer. Methods for achieving stereocontrol in diterpene synthesis can involve chiral catalysts, chiral auxiliaries, or exploiting the inherent stereochemistry of starting materials. ontosight.ainih.gov Diastereoselective approaches are also employed to control the relative stereochemistry between different chiral centers. mdpi.com
Semi-Synthesis of this compound and its Analogs
Semi-synthesis involves using naturally occurring compounds as starting materials to synthesize the target molecule or its analogs through chemical transformations. researchgate.netfrontiersin.orgresearchgate.net This approach can be advantageous when the natural precursor is more readily available or structurally complex, reducing the number of synthetic steps required compared to total synthesis.
Chemical Transformations from Related Natural Precursors
This compound can be semi-synthesized from related natural precursors. For example, cis-abienol (B1683541), isolated from plants like balsam fir and tobacco, serves as a precursor for the semi-synthesis of amber compounds like Ambrox. researchgate.netfrontiersin.orgresearchgate.netsciengine.commdpi.com Chemical transformations involved in converting cis-abienol to other compounds include oxidation reactions. ontosight.aimdpi.comresearchgate.net Microbial transformations of cis-abienol have also been studied, leading to the isolation of various degradation products, which represent potential semi-synthetic routes to this compound analogs or intermediates. tandfonline.comtandfonline.com These transformations can involve hydroxylation and oxidation reactions catalyzed by microbial enzymes. frontiersin.orgfigshare.com
Data Table: Microbial Transformation Products of cis-Abienol by Acinetobacter tjernbergiae LSC-2
| Intermediate | Concentration (µg/mL) |
| Sclareol | 211.3 |
| Scalaral | 89.5 |
| Amberonne | 57.0 |
Data derived from microbial transformation studies using Acinetobacter tjernbergiae LSC-2. figshare.com
Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
Synthesizing derivatives of this compound is essential for understanding how structural modifications influence its properties and activities through Structure-Activity Relationship (SAR) studies. ontosight.ai This involves systematically altering specific parts of the this compound molecule and evaluating the resulting compounds.
Design Principles for Novel this compound Analogs
The design of novel this compound analogs for SAR studies is guided by the aim of exploring the impact of different functional groups, structural rigidities, and stereochemical configurations on desired properties. acs.orggoogle.isorcid.orgacs.org Modifications can target the hydroxyl group, the double bonds in the side chain, or the ring system. By synthesizing a series of analogs with targeted variations, researchers can correlate specific structural features with observed effects. This systematic approach helps to identify key pharmacophores or structural elements responsible for activity, even if the focus is solely on the synthesis aspect and not the biological outcome itself.
Synthetic Methodologies for Chemical Modification
Synthetic strategies for the chemical modification of this compound primarily target its reactive sites: the double bonds and the tertiary alcohol group. These methodologies encompass isomerization, reduction, and cyclization reactions, among others. The specific isomer of this compound, particularly cis-abienol, has been a subject of detailed chemical investigation.
One reported chemical modification involves the isomerization of cis-abienol to its trans isomer using mercuric acetate. nih.gov This transformation alters the geometry of a double bond in the side chain. Further modifications of the this compound isomers can be achieved through reduction reactions. For instance, the reduction of trans-abienol using sodium and propanol (B110389) yields a mixture of cis- and trans-isodihydroabienols. nih.gov Alternatively, reduction of both cis- and trans-abienol using the di-imide procedure produces cis- and trans-dihydrothis compound, respectively. nih.gov These hydrogenation-type reactions saturate one or more double bonds in the this compound structure.
The hydroxyl group and double bonds in this compound can also participate in intramolecular reactions, leading to the formation of cyclic structures. Mercuration of the dihydro-isomers of this compound, followed by demercuration, has been shown to involve the participation of the hydroxyl group, resulting in the formation of five- and six-membered ring ethers. nih.gov This demonstrates a method for incorporating cyclic ether functionalities into the this compound framework.
Beyond these specific examples, this compound's structure is susceptible to general organic transformations including oxidation, reduction, and addition reactions at its double bonds. thegoodscentscompany.com Biotransformation studies of Z-abienol (cis-abienol) have also illustrated the potential for chemical changes such as hydroxylation, oxidation of alcohol groups to carbonyls, and acetylation, suggesting analogous chemical synthesis routes could be explored to achieve similar modifications. thegoodscentscompany.comthegoodscentscompany.com These enzymatic processes provide insights into the types of functional group interconversions possible with the this compound scaffold.
The following table summarizes some of the reported chemical transformations of this compound:
| Starting Material | Reagents/Conditions | Product(s) | Reference |
| cis-Abienol | Mercuric acetate | trans-Abienol | nih.gov |
| trans-Abienol | Sodium, propanol | cis-Isodihydrothis compound, trans-Isodihydrothis compound | nih.gov |
| cis-Abienol | Di-imide procedure | cis-Dihydrothis compound | nih.gov |
| trans-Abienol | Di-imide procedure | trans-Dihydrothis compound | nih.gov |
| Dihydroabienols | Mercuration, Demercuration | Five- and six-membered ring ethers | nih.gov |
These synthetic methodologies highlight the potential for chemically modifying this compound to produce a variety of derivatives, which can be explored for different applications, particularly in the fragrance industry.
Biological Activities and Mechanistic Research of Abienol
In Vitro Bioactivity Assessments
In vitro studies have been instrumental in elucidating the potential therapeutic and protective effects of abienol at the cellular and molecular levels.
Anti-inflammatory Effects at Cellular and Molecular Levels
Research indicates that labdane (B1241275) diterpenoids, the class of compounds to which this compound belongs, possess anti-inflammatory properties. researchgate.net Studies on various compounds within this class have shown effects at the cellular and molecular levels, including the inhibition of nuclear factor-κB (NF-κB) activity, modulation of arachidonic acid metabolism (including COX-2 inhibition), and reduction of nitric oxide (NO) production. researchgate.netmdpi.comnih.govmdpi.com While direct, detailed mechanistic studies specifically on this compound's anti-inflammatory action are less extensively documented in the provided search results, the activity observed in related diterpenoids suggests potential pathways for this compound's effects. researchgate.net Anti-inflammatory effects at the cellular level often involve the modulation of pro-inflammatory cytokine production and signaling pathways. mdpi.comnih.govmdpi.com
Antimicrobial and Antifungal Activity Against Phytopathogens
This compound has demonstrated activity against various phytopathogens, including both fungi and bacteria, in in vitro settings. medchemexpress.comcabidigitallibrary.orgmdpi.comresearchgate.netresearchgate.neteventoscensa.edu.cu
Several studies highlight this compound's ability to inhibit the hyphal growth of phytopathogenic fungi. (+)-cis-Abienol, a specific isomer, has been shown to inhibit the hyphal growth of Phytophthora nicotianae at various concentrations. medchemexpress.comapsnet.org This inhibition is a key aspect of controlling fungal diseases in plants, as hyphal growth is essential for fungal invasion and spread. frontiersin.orgmarkfricker.org Studies using TLC-Bioautography and microdilution assays have revealed the antifungal activity of extracts containing this compound against fungi such as Fusarium graminearum and Alternaria alternata. cabidigitallibrary.orgmdpi.comresearchgate.netresearchgate.net
Here is a summary of some in vitro antifungal activity data:
| Compound/Extract | Fungal Pathogen | Effect on Growth | Concentration Range (ppm or µg/mL) | Source |
| (+)-cis-Abienol | Phytophthora nicotianae | Inhibits hyphal growth | 0.01 - 100 ppm | medchemexpress.comapsnet.org |
| cis-abienol (B1683541) | Fusarium graminearum | Inhibited growth | Not specified (in extract) | cabidigitallibrary.orgmdpi.comresearchgate.netresearchgate.net |
| cis-abienol | Alternaria alternata | Inhibited growth | Not specified (in extract) | cabidigitallibrary.orgmdpi.comresearchgate.netresearchgate.net |
| Nic 1015 extract (contains diterpenes) | Rhizoctonia solani | Remarkable antifungal activity | MIC of 78 µg·mL−1 | mdpi.comresearchgate.net |
| Nic 1015 extract (contains diterpenes) | Stemphylium solani | Lighter antifungal activity | MIC of 625 µg·mL−1 | mdpi.comresearchgate.net |
In addition to antifungal properties, extracts containing cis-abienol have demonstrated in vitro antibacterial activity against common plant culture contaminants, including Bacillus licheniformis and Stenotrophomonas maltophilia. cabidigitallibrary.orgmdpi.comresearchgate.netresearchgate.net However, some research indicates that cis-abienol did not significantly inhibit the growth of Ralstonia solanacearum at tested concentrations in vitro. researchgate.netresearchgate.netnih.gov This suggests that the antibacterial efficacy of this compound may be dependent on the specific bacterial species.
In Vivo Studies in Model Organisms (Non-Human)
While the majority of detailed mechanistic research on this compound has been conducted in vitro, some studies have explored its effects in non-human model organisms, particularly in the context of plant defense against pathogens. For instance, cis-abienol has been investigated for its role in inducing resistance against bacterial wilt in tomato seedlings. researchgate.netnih.gov Studies have shown that root drenching with cis-abienol can lead to significantly higher control efficiency of bacterial wilt compared to foliar spraying. nih.gov The application of cis-abienol has been linked to increased activities of defense enzymes and higher levels of phytoalexins like lignin (B12514952) and flavonoids in tomato roots, suggesting an induced resistance mechanism rather than direct antibacterial action against R. solanacearum. nih.gov Non-human model organisms, such as plants in this context, as well as organisms like Caenorhabditis elegans, Drosophila melanogaster, and zebrafish in other biological research fields, are valuable for studying biological processes and potential therapeutic effects in a living system. nih.govsamw.chnih.govresearchgate.net
Role in Plant Defense and Induced Resistance Mechanisms
This compound, particularly the cis- isomer, has been demonstrated to induce resistance in plants against pathogens. This induced resistance is a crucial part of a plant's defense system, enabling it to better withstand subsequent attacks. nih.govresearchgate.netresearchgate.net Studies have shown that applying cis-abienol to plant roots can effectively induce resistance against bacterial wilt, a devastating disease affecting crops like tomatoes. nih.govresearchgate.net
Induction of Systemic Acquired Resistance (SAR) Pathways
Systemic Acquired Resistance (SAR) is a plant defense mechanism that provides broad-spectrum, long-lasting protection against various pathogens throughout the entire plant. nih.govwikipedia.orgresearchgate.net While salicylic (B10762653) acid (SA) is a key signaling molecule in SAR, research suggests that compounds like cis-abienol can also activate defense responses. wikipedia.orgoup.com Although the precise mechanisms by which this compound induces SAR are still under investigation, its ability to stimulate defensive signal transduction in plant roots indicates an involvement in activating systemic defense pathways. nih.govresearchgate.net
Modulation of Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid)
Phytohormones like Jasmonic Acid (JA) and Salicylic Acid (SA) are central to regulating plant defense responses and mediating the plant's interaction with its environment. researchgate.nettechscience.commdpi.comfrontiersin.orgmdpi.com Research indicates that cis-abienol can modulate the levels and signaling pathways of these crucial hormones. Studies in tomato plants have shown that cis-abienol treatment leads to an increase in both JA and SA content in the roots. nih.govresearchgate.net This modulation of phytohormone levels contributes to the activation of defense mechanisms, including the upregulation of genes involved in defense signaling cascades. nih.govresearchgate.net The induced resistance appears to primarily depend on the JA signaling pathway, with the SA pathway also playing a contributing role. nih.govresearchgate.net
Table 1: Effect of cis-Abienol on Phytohormone Content in Tomato Roots
| Treatment | Jasmonic Acid (JA) Content | Salicylic Acid (SA) Content |
| Control | Baseline | Baseline |
| cis-Abienol | Increased | Increased |
Note: Data is illustrative based on research findings indicating increased levels. nih.govresearchgate.net
Allelochemical Properties and Inter-Organismal Interactions
This compound also exhibits allelochemical properties, meaning it can influence the growth, survival, and reproduction of other organisms through chemical interactions. ontosight.airesearchgate.net These properties play a role in the complex inter-organismal interactions that occur in a plant's environment, including interactions with pathogens, herbivores, and other plants. researchgate.nettechscience.comontosight.ainih.govnih.gov As a component of plant exudates, this compound can directly or indirectly affect the behavior and growth of neighboring organisms. apsnet.orgscispace.comchemrxiv.org While research into the full spectrum of this compound's allelochemical effects is ongoing, its presence in plant secretions suggests a role in mediating ecological interactions. researchgate.nettechscience.comontosight.aiontosight.ai
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for identifying which parts of the molecule are responsible for its observed biological activities and for potentially designing molecules with enhanced or specific effects. gardp.orgwikipedia.orgcollaborativedrug.com SAR studies aim to correlate specific structural features or motifs within a molecule to its biological target interaction and resulting activity. gardp.orgcollaborativedrug.comnih.gov
Identification of Key Pharmacophores and Structural Motifs
Identifying the key pharmacophores and structural motifs of this compound involved in its biological activities is an important step in understanding its mechanism of action at a molecular level. nih.govnih.gov While detailed SAR studies specifically on this compound's interaction with plant defense targets are still developing, research on related diterpenes provides insights. oup.comresearchgate.netresearchgate.net Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov Elucidating these features for this compound would involve systematic modifications of its structure and testing the resulting compounds for their ability to induce plant resistance, modulate phytohormones, or exhibit allelochemical effects. This can involve techniques such as analyzing the binding of this compound or its derivatives to target proteins or receptors involved in plant defense signaling. nih.govnih.gov
Table 2: General Concept of Structure-Activity Relationship
| Chemical Structure Variation | Biological Activity Outcome |
| Specific functional group A | Activity X is observed |
| Modification of group A | Activity X is altered or lost |
| Presence of motif B | Binding to target Y occurs |
| Absence of motif B | Binding to target Y is reduced |
Note: This table illustrates the general principle of SAR studies. gardp.orgwikipedia.orgcollaborativedrug.com
Further research is needed to specifically identify the key pharmacophores and structural motifs of this compound that mediate its diverse biological effects in plants and during inter-organismal interactions.
Conformational Requirements for Bioactivity
The biological activity of any chemical compound, including diterpenes like this compound, is intrinsically linked to its three-dimensional structure and the various conformations it can adopt. The specific spatial arrangement of atoms, or stereochemistry, dictates how a molecule interacts with biological targets such as enzymes, receptors, and cellular membranes. This compound exists in different isomeric forms, and its specific stereochemistry, particularly highlighted in isomers like (1R-(1alpha(Z),2beta,4abeta,8aalpha))-abienol and cis-abienol, is considered crucial for its properties, including potential biological activities wikipedia.orgguidetopharmacology.org. Cis-abienol, for instance, is characterized as a labdane diterpenoid possessing specific double bonds and a hydroxyl group at defined positions, features that contribute to its unique three-dimensional shape fishersci.co.ukfoodb.ca.
Understanding the relationship between a molecule's conformation and its biological activity is a fundamental aspect of structure-activity relationship (SAR) and conformation-activity relationship (CAR) studies americanelements.comnih.gov. These studies aim to identify the bioactive conformation, which is the specific 3D arrangement of the molecule that binds to a biological target and elicits a response americanelements.com. For flexible molecules like diterpenes, which can adopt multiple conformations through rotation around single bonds, the ability to access and present the correct conformation for binding is critical for their biological function americanelements.comnih.gov.
While detailed research specifically isolating and testing different this compound conformers for their direct bioactivity on biological targets is an area of ongoing investigation, the importance of conformation can be inferred from studies related to its biosynthesis and metabolism. The formation of cis-abienol from its precursor involves specific enzymatic reactions catalyzed by enzymes like cis-abienol synthase (AbCAS) foodb.caplantaedb.com. The catalytic specificity of such diterpene synthases is significantly influenced by the conformation and amino acid composition of their active sites wikipedia.org. Comparative homology modeling of AbCAS has suggested specific active site residues that are potentially important for the enzyme's specificity, implying a precise interaction with the substrate (leading to this compound) that is dependent on specific 3D arrangements plantaedb.com. Similarly, the microbial degradation of Z-abienol (likely cis-abienol) is affected by environmental factors like pH, which can alter enzyme conformation and potentially influence the efficiency of the metabolic process fishersci.no. These examples, while focused on the enzymes interacting with this compound precursors or this compound itself, underscore the broader principle that defined conformations are essential for biological recognition and transformation processes involving this diterpene.
Computational methods play a vital role in exploring the conformational space of molecules like this compound and predicting their potential interactions with biological targets. Databases providing optimized 3D structures and conformations of plant metabolites, including cis-abienol, are available and utilized for in silico studies such as molecular docking and 3D-QSAR nih.gov. These approaches aim to correlate structural and conformational features with observed biological activities, providing insights into the conformational requirements for binding to a target site.
Biotransformation and Microbial Degradation of Abienol
Microbial Metabolism of Abienol
Microorganisms play a vital role in the metabolic breakdown of this compound, converting it into various intermediate compounds. This process is influenced by several environmental factors, including temperature, pH, and the availability of nitrogen and carbon sources. frontiersin.orgresearchgate.netresearchgate.net Studies have investigated the efficiency of different microbial strains in degrading this compound. frontiersin.org
Identification of Microorganisms Involved in Degradation (e.g., Acinetobacter tjernbergiae)
Research has identified specific bacterial strains capable of efficiently degrading Z-abienol (cis-abienol). One such strain, LSC-2, isolated from fresh tobacco leaves, has been identified as Acinetobacter tjernbergiae based on morphological features and 16S rDNA phylogenetic analysis. nih.govfrontiersin.orgfigshare.comfrontiersin.org This strain has demonstrated robust enzymatic activity leading to significant this compound degradation. frontiersin.org Other bacterial strains have also shown varying capacities for this compound degradation. frontiersin.org
Optimal conditions for Z-abienol degradation by Acinetobacter tjernbergiae LSC-2 have been determined through fermentation optimization experiments. The highest degradation efficiency, reaching up to 69.3%, was observed under specific parameters. nih.govfrontiersin.orgfigshare.comfrontiersin.org
| Parameter | Optimal Condition | Degradation Efficiency |
| Z-abienol concentration | 1 mg/mL | Highest observed researchgate.net |
| Nitrogen source | 0.5 mg/mL urea | 66% - 70.8% frontiersin.orgresearchgate.net |
| pH | 7 | 69.1% frontiersin.orgresearchgate.net |
| Temperature | 30°C | 63.7% - 69.3% nih.govfrontiersin.orgresearchgate.net |
| Agitation | 150 rpm | Optimal for efficiency nih.govfrontiersin.orgfigshare.com |
| Duration | 4 days | Optimal for efficiency nih.govfrontiersin.orgfigshare.com |
Maltose has been found to significantly enhance degradation compared to other carbon sources like glucose, cane sugar, and cyclodextrin. researchgate.net The degradation efficiency is significantly influenced by temperature, with 30°C providing favorable conditions for enzymatic activity and microbial growth. frontiersin.orgresearchgate.net
Another unidentified soil bacterium, JTS-162, has also been studied for its microbial transformation of cis-abienol (B1683541). tandfonline.com
Characterization of Degradation Products and Pathways
The microbial metabolism of this compound involves a series of enzyme-catalyzed reactions, including oxidation, reduction, and hydrolysis. ontosight.ai Analysis using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) has confirmed the biotransformation of Z-abienol into various intermediates. nih.govfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.net
In the case of Acinetobacter tjernbergiae LSC-2, key intermediates detected in the degradation pathway include sclareol (B1681606), scalaral (sclareolide lactol), and amberonne. nih.govfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.net Sclareol was often detected at the highest concentration among these intermediates. nih.gov These compounds are not merely transient intermediates but also possess significant industrial applications, particularly in the fragrance and flavor industries. nih.govfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.net
A proposed degradation pathway in A. tjernbergiae LSC-2 suggests that the enzymatic oxidation of Z-abienol proceeds through hydroxylation and lactonization reactions. nih.gov Hydroxylation of Z-abienol by terpene hydroxylase is proposed to produce sclareol, which is then oxidized via alcohol dehydrogenase to form scalaral. nih.govresearchgate.net Further oxidation by aldehyde dehydrogenase leads to amberonne, considered a transient intermediate. nih.govresearchgate.net Additionally, hydroxylation and acetylation steps catalyzed by cytochrome P450 monooxygenase and acetyltransferase may result in eremophiladienone derivatives. nih.govresearchgate.net This indicates a multistep enzymatic pathway for diterpene degradation in this bacterium. nih.govresearchgate.net
Studies with the soil bacterium JTS-162 have identified different transformation products of cis-abienol, including (12Z)-labda-8(17),12,14-triene, (12Z)-labda-8(17),12,14-trien-18-ol, (12Z)-labda-8(17),12,14-trien-18-al, and 4,18,19-tri-nor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid. tandfonline.com Another soil bacterium, JTS-131, transformed cis-abienol into (12Z)-labda-12,14-dien-18-ol, (12Z)-labda-12,14-dien-18-oic acid, and its methyl ester in the presence of metabolic inhibitors. tandfonline.com
| Degradation Product | Concentration (µg/mL) in A. tjernbergiae LSC-2 (Example data) |
| Sclareol | 211.3 figshare.comfrontiersin.orgresearchgate.net |
| Scalaral (Sclareolide lactol) | 89.5 figshare.comfrontiersin.orgresearchgate.net |
| Amberonne | 57.0 figshare.comfrontiersin.orgresearchgate.net |
Note: Concentrations may fluctuate over time during the degradation process. nih.gov
Enzymatic Mechanisms of Biotransformation
The enzymatic breakdown of this compound is a complex process involving various enzymes that catalyze specific chemical transformations. nih.govfrontiersin.orgfrontiersin.org
Role of Oxidoreductases and Other Enzymes
Whole-genome sequencing and functional annotation of Acinetobacter tjernbergiae LSC-2 have revealed the critical role of oxidoreductases in Z-abienol degradation, particularly those from the auxiliary activity (AA) enzyme family. nih.govfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.netresearchgate.net The significant presence of AA oxidoreductases suggests a complex oxidation-reduction pathway facilitating this compound conversion. nih.gov
Specific enzymes implicated in the degradation pathway include terpene hydroxylase, which initiates the process by hydroxylating Z-abienol to sclareol. nih.govresearchgate.net Alcohol dehydrogenase then oxidizes sclareol to scalaral, followed by aldehyde dehydrogenase, which converts scalaral to amberonne. nih.govresearchgate.net Cytochrome P450 monooxygenase and acetyltransferase are also suggested to be involved in producing other derivatives. nih.govresearchgate.net These findings highlight a coordinated enzymatic mechanism involving multiple enzymes for the efficient degradation of this compound. nih.gov
Applications in Bio-based Product Generation
The microbial biotransformation of this compound holds significant potential for the sustainable production of valuable bio-based products, particularly in the fragrance industry. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The degradation products of this compound, such as sclareol, scalaral, and amberonne, are important intermediates with established industrial applications. nih.govfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.net
Sclareol, for instance, is a key precursor in the synthesis of ambrox, a widely used fixative in high-end perfumery. nih.govfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.netresearchgate.net Scalaral and amberonne are known to enhance the aroma in tobacco and flavor formulations. nih.govfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.netresearchgate.net The ability of microorganisms like Acinetobacter tjernbergiae LSC-2 to convert this compound into these valuable compounds provides a sustainable and environmentally friendly alternative to traditional chemical synthesis methods. nih.govfrontiersin.orgfrontiersin.org This approach aligns with the growing interest in utilizing microbial cell factories for the biosynthesis of valuable natural products. researchgate.net
Future research focusing on the detailed enzymatic mechanisms and metabolic engineering strategies aims to further improve the efficiency of this compound biotransformation for industrial applications. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Advanced Analytical Methodologies in Abienol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of abienol, enabling its separation from complex mixtures and subsequent quantification. These methods rely on the differential partitioning of this compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. researchgate.net This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the affinity of the compound for the stationary phase; constituents with a lower affinity travel faster through the column. researchgate.net
In the context of this compound analysis, reversed-phase HPLC is commonly employed. This variation uses a non-polar stationary phase, often a C18 column, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.govmdpi.com The selection of the mobile phase composition is critical for achieving optimal separation of this compound from other components in a sample matrix. Gradient elution, where the mobile phase composition is changed over time, can be particularly effective for complex samples.
Detection is typically achieved using a photodiode array (PDA) detector, which can provide spectral information and help in the identification of this compound by comparing its UV spectrum with that of a standard. nih.gov For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The peak area of this compound in a sample chromatogram is then used to determine its concentration. nih.gov
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and water mixture nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | Photodiode Array (PDA) at a specific wavelength (e.g., 210 nm) nih.gov |
| Column Temperature | 25 ºC nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In GC, the sample is vaporized and injected into a capillary column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. fmach.it
For the analysis of cis-abienol (B1683541), a diterpene alcohol, specific GC conditions are employed. researchgate.net Often, a derivatization step, such as converting cis-abienol to its trimethylsilyl (B98337) (TMS) ester, is performed to increase its volatility and improve its chromatographic behavior. researchgate.net The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard or with mass spectral libraries. fmach.itresearchgate.net Quantitative analysis can be performed by integrating the peak area of a specific ion characteristic of this compound.
Table 2: Example GC-MS Parameters for cis-Abienol Analysis
| Parameter | Description |
|---|---|
| Column | Agilent capillary column (e.g., 30.0 m, 0.25 mm diameter, 0.25 µm film thickness) researchgate.net |
| Carrier Gas | Helium fmach.it |
| Injector Temperature | 250 °C nih.gov |
| Oven Temperature Program | Ramped temperature program (e.g., starting at 70°C, then increasing) nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV fmach.it |
| Mass Range | 30–350 m/z fmach.it |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation of mixtures. libretexts.orgkhanacademy.org It operates on the principle of differential affinities of compounds for the stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and the mobile phase (a solvent or solvent mixture). khanacademy.orgyoutube.com
In this compound research, TLC can be used to monitor the progress of a reaction, to get a preliminary assessment of the purity of a sample, or to determine the optimal solvent system for a larger-scale separation by column chromatography. libretexts.orgyoutube.com The separation is visualized as spots on the plate, and the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated. libretexts.org The Rf value is characteristic for a given compound under specific conditions (stationary phase, mobile phase, and temperature). libretexts.org
Table 3: Principles of TLC in this compound Separation
| Feature | Role in this compound Analysis |
|---|---|
| Stationary Phase | Typically polar (e.g., silica gel) rockefeller.edu |
| Mobile Phase | A solvent system of appropriate polarity is chosen to achieve good separation. youtube.com |
| Separation Principle | Based on the polarity of this compound relative to other components in the mixture. khanacademy.org |
| Application | Purity assessment, reaction monitoring, and solvent system selection. libretexts.org |
Spectroscopic and Spectrometric Techniques for Structural Characterization
Spectroscopic and spectrometric techniques are indispensable for the detailed structural elucidation of this compound, providing information about its connectivity, stereochemistry, and elemental composition.
Comprehensive NMR Techniques (2D-NMR, NOESY, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While one-dimensional (1D) NMR provides basic information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques offer deeper insights into the molecular structure of this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a particularly powerful 2D-NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. columbia.edulibretexts.org This through-space correlation is invaluable for determining the relative stereochemistry of a molecule like this compound. libretexts.orgyoutube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, providing information on their spatial proximity (typically up to 5 Å). columbia.edu This data is crucial for establishing the three-dimensional conformation of the this compound molecule.
Other 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also employed to piece together the complete chemical structure of this compound by revealing proton-proton and proton-carbon connectivities through one or more bonds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecule. sannova.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can determine the mass with sufficient accuracy to allow for the calculation of the elemental formula. researchgate.net This high mass accuracy makes it easier to distinguish between compounds with the same nominal mass but different elemental compositions. sannova.net
In this compound research, HRMS is used to confirm the molecular formula of the isolated compound. The experimentally determined mass is compared to the calculated mass for the proposed formula, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the correct elemental composition. This level of certainty is essential for the definitive characterization of this compound.
Table 4: Application of HRMS in this compound Characterization
| Technique | Information Provided | Significance for this compound |
|---|---|---|
| HRMS | Highly accurate mass-to-charge ratio. sannova.net | Determination of the precise elemental formula, confirming the molecular identity of this compound. researchgate.net |
Method Development for Specific Research Applications
The unique physicochemical properties of this compound and its presence in complex biological matrices, such as plant extracts and fermentation broths, necessitate the development of specialized analytical methodologies. Standard analytical procedures often require adaptation to achieve the required sensitivity, selectivity, and accuracy for specific research objectives, including quantification, degradation analysis, and biosynthetic pathway elucidation.
Research into the biodegradation of cis-abienol, for instance, has led to the development of precise quantification methods using Ultra-Performance Liquid Chromatography (UPLC). nih.gov A specific method was established to monitor the degradation of cis-abienol by the bacterial strain Klebsiella oxytoca T2L, which was isolated from the soil of oriental tobacco. nih.gov This application required a robust method to accurately measure the concentration of cis-abienol over time in a culture medium.
For the analysis of cis-abienol's biodegradation products, a Gas Chromatography-Mass Spectrometry (GC-MS) based method was developed. nih.gov This involved a liquid-liquid extraction step using dichloromethane (B109758) to isolate the compounds from the fermentation solution, followed by drying and concentration before GC-MS analysis. This methodology was crucial for identifying potential high-value aroma chemicals generated from the degradation of cis-abienol, such as (+/-)-ambreinolide and sclareol (B1681606). nih.gov
In the field of biosynthesis, methods have been developed to study the formation of cis-abienol in cell-free extracts from the trichomes of Nicotiana tabacum. nih.gov This research application involved monitoring the conversion of geranylgeranyl pyrophosphate into cis-abienol. The analytical approach utilized High-Pressure Liquid Chromatography (HPLC) to separate and identify the diterpene product. nih.gov Furthermore, studies on the bifunctional cis-abienol synthase enzyme in balsam fir (Abies balsamea) have employed normal phase Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) to analyze the enzymatic assay products. researchgate.net This technique was selected for its ability to separate polar hydroxylated compounds like cis-abienol from other diterpenes. researchgate.net
The following tables detail the specific conditions and findings from these developed methods.
Table 1: UPLC Method for Quantification of cis-Abienol
This table outlines the parameters for a UPLC method developed for the quantification of cis-abienol in biodegradation studies. nih.gov
| Parameter | Specification |
| Chromatographic Column | WATERS XBridge C18 Column (4.6 × 250 mm, 5 µm) |
| Mobile Phase | Methanol (90%), Water (8%), Acetic Acid (2%) |
| Pre-treatment | Mobile phase filtered through a 0.22 µm organic microporous filter membrane and degassed by ultrasonic agitation. |
| Detection | Based on standard cis-abienol solutions of varying concentrations. |
Table 2: Research Findings on cis-Abienol Degradation
This table presents the results from a study investigating the effect of the initial concentration of cis-abienol on its degradation rate by the strain Klebsiella oxytoca T2L. nih.gov
| Initial cis-Abienol Concentration (mg/mL) | Degradation Rate (%) |
| 0.5 | 42.3 |
| 1.0 | 54.6 |
| 8.0 | 29.7 |
Table 3: Summary of Analytical Methods in this compound Research
This table summarizes various analytical methodologies that have been specifically developed or applied to study this compound in different research contexts.
| Research Application | Analytical Technique(s) | Matrix / Sample Type | Key Findings / Purpose | Reference |
| Quantification of Biodegradation | UPLC | Fermentation Broth | To quantify the remaining cis-abienol and determine the degradation rate. | nih.gov |
| Analysis of Degradation Products | GC-MS | Fermentation Broth Extract | To identify aroma compounds produced from cis-abienol degradation, such as sclareol and (+/-)-ambreinolide. | nih.gov |
| Biosynthesis in Tobacco | HPLC | Cell-free Tobacco Trichome Extracts | To observe the conversion of geranylgeranyl pyrophosphate to cis-abienol, confirming cyclase activity. | nih.gov |
| Analysis of Synthase Products | LC-APCI-MS | In vitro Enzyme Assay | To separate and identify cis-abienol from other diterpenes produced by a bifunctional synthase. | researchgate.net |
Ecological and Agronomic Significance of Abienol
Role as a Chemical Signal and Defensive Metabolite in Plants
In its natural context, abienol is a key component of a plant's chemical defense system. nih.gov Plants produce a diverse array of secondary metabolites, and diterpenoids like this compound are major constituents of the oleoresin in conifers, which provides a defense against herbivores and pathogens, such as bark beetles and their associated fungi. researchgate.netnih.gov The surface of tobacco's aerial tissues is covered in glandular trichomes that secrete these defensive secondary metabolites. nih.gov cis-Abienol (B1683541) is the most abundant labdane (B1241275) diterpenoid in the trichome secretions of certain tobacco varieties, where it contributes to the plant's protective chemical barrier. nih.gov
The production of such compounds is a critical evolutionary adaptation, allowing plants to deter feeding by insects and inhibit the growth of pathogenic microorganisms. nih.gov The presence of this compound in tissues vulnerable to attack, such as the bark of balsam fir, underscores its role as a constitutive defense metabolite, providing a pre-existing barrier against potential threats. researchgate.netnih.gov This defensive function is fundamental to the plant's survival and has significant implications for the broader ecosystem, influencing plant-herbivore and plant-pathogen interactions.
Potential for Sustainable Agriculture and Biopesticide Development
The inherent defensive properties of this compound have made it a compound of interest for developing environmentally friendly alternatives to synthetic pesticides. nih.govnih.gov Research has highlighted the potential of cis-abienol to be developed into an effective plant fungicide and bactericide. nih.govresearchgate.net As a plant-derived compound, this compound offers a promising option for biopesticides, which are often more biodegradable and have a lower environmental impact than conventional chemical pesticides. nih.gov
The development of botanical pesticides from compounds like cis-abienol aligns with the goals of sustainable agriculture, aiming to manage pests and diseases in a way that is ecologically sound. nih.gov Studies have demonstrated that cis-abienol can effectively inhibit the occurrence of bacterial wilt in crops, establishing its feasibility for use in developing eco-friendly bactericides. nih.gov
A significant aspect of this compound's potential in agriculture is its ability to induce resistance in plants. This is a phenomenon where a plant develops an enhanced defensive capacity against a broad range of pathogens after being stimulated by a specific agent. mdpi.comfrontiersin.org Research on cis-abienol has shown it can trigger resistance in tomato plants against bacterial wilt, a disease that severely impacts yield and quality. nih.gov
When applied to the roots of tomato plants, cis-abienol was found to induce a state of heightened resistance. nih.gov This induced resistance is not due to direct antimicrobial action on the pathogen but rather through the activation of the plant's own defense signaling pathways. The study revealed that cis-abienol treatment stimulates the defensive signal transduction in tomato roots, enhances antioxidant enzyme activity, and upregulates genes involved in the mitogen-activated protein kinase (MAPK) cascade. nih.gov
Crucially, the resistance induced by cis-abienol involves two key plant defense signaling pathways: the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. nih.gov The study observed that the increase in JA content in tomato roots was higher and more sustained than that of SA, suggesting that the induced resistance primarily depends on the JA-mediated pathway, characteristic of Induced Systemic Resistance (ISR). nih.gov However, the involvement of the SA pathway, typically associated with Systemic Acquired Resistance (SAR), indicates a complex and multifaceted defense response. nih.gov
The following table summarizes the key findings from a study investigating the effect of cis-abienol on inducing resistance in tomato plants against bacterial wilt.
| Parameter | Observation | Significance |
| Optimal Application | Root treatment with 60 μg/mL cis-abienol, applied 2-3 times at 3-6 day intervals. nih.gov | Establishes effective conditions for inducing resistance. nih.gov |
| Defense Signal Transduction | Upregulation of genes in the MAPK cascade. nih.gov | Indicates activation of early defense signaling. nih.gov |
| Phytohormone Levels | Increased content of jasmonic acid (JA) and salicylic acid (SA). nih.gov | Shows involvement of both ISR (JA-dependent) and SAR (SA-dependent) pathways. nih.gov |
| Phytoalexin Production | Increased content of flavonoids and lignin (B12514952) in roots. nih.gov | Enhances physical and chemical barriers against pathogen proliferation. nih.gov |
| Resistance Duration | Induced resistance significantly decreased 10 days after a single treatment. nih.gov | Suggests the need for multiple applications for sustained protection. nih.gov |
This compound directly influences the interactions between plants and various pests and pathogens. Its primary role as a defensive metabolite means it can act as a deterrent or toxin to herbivores and inhibit the growth of microorganisms. nih.gov For example, diterpenes in conifer oleoresin, including this compound, are a key defense against bark beetles and their fungal symbionts. nih.gov
In an agricultural context, the application of cis-abienol has a demonstrated impact on the interaction between tomato plants and the bacterial wilt pathogen. By inducing systemic resistance, cis-abienol alters the plant's response to an attempted infection. nih.gov The treated plants exhibit enhanced defense responses, such as the strengthening of cell walls through lignification and the production of antimicrobial phytoalexins like flavonoids. nih.gov This creates a less favorable environment for the pathogen to colonize and spread within the plant, thereby reducing disease severity and improving plant survival. nih.gov The ability of cis-abienol to modulate these interactions highlights its potential as a biopesticide that works by enhancing the plant's innate immunity. nih.gov
Future Research Directions and Emerging Paradigms for Abienol Research
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of omics technologies offers a powerful approach to gain a holistic understanding of Abienol biosynthesis, metabolism, and biological roles. Genomics can identify and characterize the genes involved in this compound synthesis pathways in producing organisms like Nicotiana tabacum and Abies balsamea. Studies have already begun to identify genes like NtCPS2, involved in cis-abienol (B1683541) synthesis in tobacco frontiersin.org. Transcriptomics can reveal the gene expression patterns associated with this compound production under different environmental conditions or developmental stages. For instance, single-cell RNA sequencing of tobacco glandular trichomes, where this compound is produced, can provide insights into the specific cell types and genetic programs involved in its biosynthesis nih.gov.
Proteomics can identify the enzymes catalyzing the various steps in the biosynthetic pathway and elucidate their regulation. This can help in understanding rate-limiting steps and identifying targets for metabolic engineering to enhance this compound production. Metabolomics, the study of the complete set of metabolites in an organism, can provide a snapshot of the metabolic state associated with this compound production and degradation. It can also help identify novel intermediates or related compounds with potential bioactivities. Integrating data from genomics, transcriptomics, and proteomics can provide a comprehensive picture of the complex biological systems producing and processing this compound, leading to more effective strategies for its sustainable production and utilization researchgate.netnih.govscielo.org.mx. For example, combining transcriptomic analysis with proteomic and metabolomic analysis is suggested for a deeper understanding of the molecular mechanisms underlying this compound-induced plant resistance researchgate.net.
Deeper Elucidation of Molecular Interaction Mechanisms
Understanding how this compound interacts with other molecules at a mechanistic level is crucial for developing new applications and optimizing existing ones. This includes investigating its interactions with biological targets in potential therapeutic applications and its role in plant defense mechanisms.
Research has indicated that cis-abienol can induce bacterial wilt resistance in tomatoes, suggesting interactions with plant defense signaling pathways researchgate.net. Further studies are needed to fully elucidate the specific receptors or proteins that this compound interacts with in plant cells to trigger these defense responses. This could involve techniques like protein binding assays, reporter gene assays, and advanced microscopy.
In the context of its use as a fragrance precursor, a deeper understanding of the enzymatic mechanisms involved in the biotransformation of this compound into compounds like ambrox is essential nih.gov. Studies have begun to identify bacterial strains, such as Acinetobacter tjernbergiae LSC-2, capable of degrading Z-abienol into valuable intermediates, and future work should focus on the specific enzymes and metabolic pathways involved to improve the efficiency of this biotransformation frontiersin.org. Elucidating the precise molecular interactions between these enzymes and this compound can inform metabolic engineering strategies for enhanced production of desired fragrance compounds.
Exploration of Undiscovered Bioactivities and Applications (Pre-clinical Focus)
While some potential bioactivities like antimicrobial, anti-inflammatory, and antioxidant properties have been suggested for (Z)-Abienol, extensive pre-clinical research is needed to explore these and discover new applications ontosight.ai. This involves rigorous in vitro and in vivo studies to evaluate its efficacy and understand the underlying mechanisms of action.
Future research could focus on:
Target identification: Pinpointing the specific molecular targets responsible for observed bioactivities.
Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogues to understand how structural modifications affect biological activity ontosight.ai. This can guide the design of more potent and selective compounds.
Exploration of new therapeutic areas: Investigating this compound's potential in areas such as anti-cancer, antiviral, or neuroprotective applications through targeted screening and mechanism studies.
Agricultural applications: Further exploring its role in plant defense and its potential as a natural plant protection agent researchgate.netapsnet.org.
Given the strict exclusion of dosage and safety information, this section focuses solely on the pre-clinical exploration of potential bioactivities and applications.
Advanced Synthetic Methodologies for Complex Analogues
Developing advanced synthetic methodologies is crucial for accessing this compound and its complex analogues, which may possess enhanced or novel properties. While this compound can be isolated from natural sources, chemical synthesis and semi-synthesis offer routes to produce it and its derivatives more efficiently and sustainably, as well as to create novel structures not found in nature mdpi.comnih.gov.
Future research in this area could focus on:
Chemoenzymatic synthesis: Combining chemical and enzymatic steps to achieve high selectivity and efficiency in the synthesis of this compound and its analogues ox.ac.uk.
Flow chemistry: Utilizing continuous flow reactors for safer, more efficient, and scalable synthesis bristol.ac.uk.
Catalysis: Developing novel catalytic systems for key transformations in the synthesis of this compound and its derivatives, including asymmetric catalysis to control stereochemistry bristol.ac.uk.
Total synthesis and semi-synthesis: Developing novel total synthesis routes or improving existing semi-synthetic approaches starting from readily available precursors mdpi.comresearchgate.net.
These advanced synthetic approaches can facilitate the production of sufficient quantities of this compound and its analogues for comprehensive biological testing and application development.
Sustainable Production Systems for this compound and its Precursors
Ensuring the sustainable production of this compound and its precursors is vital for its long-term availability and environmental responsibility. Current sources include extraction from plants like tobacco and balsam fir, but this can be resource-intensive frontiersin.orgnih.gov.
Future research should focus on developing sustainable alternatives, such as:
Metabolic engineering of microorganisms: Engineering bacteria (e.g., E. coli) or yeast to produce this compound from simple carbon sources through fermentation nih.govresearchgate.netnih.gov. Significant progress has been made in this area, with engineered E. coli strains achieving notable this compound titers nih.govresearchgate.net. Further optimization of metabolic pathways and fermentation conditions is needed to improve yield and efficiency nih.gov.
Biocatalysis: Utilizing isolated enzymes or microbial cells to catalyze specific steps in this compound synthesis or biotransformation researchgate.net. This can offer more environmentally friendly routes compared to traditional chemical synthesis.
Plant cell culture: Developing efficient plant cell culture systems for the in vitro production of this compound researchgate.net.
Optimization of plant cultivation: Improving agricultural practices for this compound-producing plants to maximize yield and minimize environmental impact.
Q & A
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
- Methodological Answer : Adhere to MIAME (Minimum Information About a Microarray Experiment) or similar standards for omics data. Use supplementary materials to document failed experiments (e.g., inactive derivatives). Transparency in disclosing funding sources and conflicts of interest is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
